molecular formula C12H14Cl2Ti 10* B073409 Bis(methylcyclopentadienyl)titanium dichloride CAS No. 1282-40-2

Bis(methylcyclopentadienyl)titanium dichloride

Cat. No.: B073409
CAS No.: 1282-40-2
M. Wt: 277.01 g/mol
InChI Key: NSBZPLSMZORBHY-UHFFFAOYSA-L
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Description

Bis(methylcyclopentadienyl)titanium dichloride is an organometallic compound that belongs to the class of metallocenes. It consists of a titanium atom bonded to two methyl-pi-cyclopentadienyl ligands and two chlorine atoms. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties, which make it a versatile catalyst and reagent in various chemical reactions.

Mechanism of Action

Mode of Action

Dichlorobis(methyl-pi-cyclopentadienyl)titanium is known to react with bidentate Schiff bases in anhydrous tetrahydrofuran in the presence of triethylamine . This suggests that the compound can form complexes with other molecules, potentially altering their function or activity. The exact changes resulting from these interactions would depend on the specific targets involved.

Result of Action

Given its reactivity with bidentate Schiff bases , it’s plausible that the compound could influence the function of proteins or other biomolecules that contain similar functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(methylcyclopentadienyl)titanium dichloride can be synthesized through the reaction of titanium tetrachloride with methylcyclopentadienyl sodium in anhydrous tetrahydrofuran. The reaction typically proceeds as follows:

TiCl4+2NaC5H4CH3(CH3C5H4)2TiCl2+2NaCl\text{TiCl}_4 + 2 \text{NaC}_5\text{H}_4\text{CH}_3 \rightarrow \text{(CH}_3\text{C}_5\text{H}_4)_2\text{TiCl}_2 + 2 \text{NaCl} TiCl4​+2NaC5​H4​CH3​→(CH3​C5​H4​)2​TiCl2​+2NaCl

The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by recrystallization from n-hexane .

Industrial Production Methods

Industrial production of dichlorobis(methyl-pi-cyclopentadienyl)titanium follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Bis(methylcyclopentadienyl)titanium dichloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.

    Reduction: It can be reduced to lower oxidation states of titanium.

    Substitution: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve the use of Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: Titanium dioxide and other titanium oxides.

    Reduction: Lower oxidation state titanium complexes.

    Substitution: Various substituted titanium complexes depending on the substituent used.

Scientific Research Applications

Bis(methylcyclopentadienyl)titanium dichloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Dichlorobis(cyclopentadienyl)titanium: Similar structure but without the methyl groups on the cyclopentadienyl ligands.

    Dichlorobis(ethyl-pi-cyclopentadienyl)titanium: Similar structure with ethyl groups instead of methyl groups.

    Dichlorobis(phenyl-pi-cyclopentadienyl)titanium: Similar structure with phenyl groups instead of methyl groups.

Uniqueness

Bis(methylcyclopentadienyl)titanium dichloride is unique due to the presence of methyl groups on the cyclopentadienyl ligands, which can influence its reactivity and selectivity in various chemical reactions. The methyl groups can provide steric hindrance and electronic effects that differentiate it from other similar compounds .

Properties

IUPAC Name

1-methylcyclopenta-1,3-diene;titanium(4+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H7.2ClH.Ti/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q2*-1;;;+4/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBZPLSMZORBHY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C[CH-]1.CC1=CC=C[CH-]1.[Cl-].[Cl-].[Ti+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20926091
Record name Titanium(4+) chloride 2-methylcyclopenta-2,4-dien-1-ide (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282-40-2
Record name Bis(methylcyclopentadienyl)titanium dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1282-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Titanium, dichlorobis(methyl-pi-cyclopentadienyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001282402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Titanium(4+) chloride 2-methylcyclopenta-2,4-dien-1-ide (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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